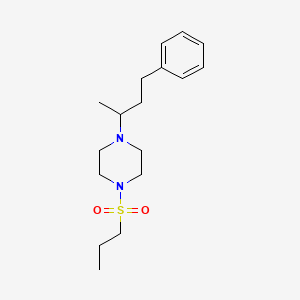
1-(4-Phenylbutan-2-yl)-4-(propylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Phenylbutan-2-yl)-4-(propylsulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a phenylbutan-2-yl group and a propylsulfonyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
準備方法
The synthesis of 1-(4-Phenylbutan-2-yl)-4-(propylsulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylbutan-2-yl Intermediate: This step involves the alkylation of benzene with 1-bromo-4-chlorobutane in the presence of a strong base such as sodium hydride to form 4-phenylbutan-2-yl bromide.
Synthesis of the Piperazine Derivative: The 4-phenylbutan-2-yl bromide is then reacted with piperazine in the presence of a suitable solvent like tetrahydrofuran (THF) to form 1-(4-Phenylbutan-2-yl)piperazine.
Introduction of the Propylsulfonyl Group: Finally, the 1-(4-Phenylbutan-2-yl)piperazine is treated with propylsulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(4-Phenylbutan-2-yl)-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides to form N-alkylated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-Phenylbutan-2-yl)-4-(propylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials, such as polymers and surfactants, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(4-Phenylbutan-2-yl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
1-(4-Phenylbutan-2-yl)-4-(propylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Phenylbutan-2-yl)piperazine: Lacks the propylsulfonyl group, which may result in different pharmacological properties.
1-(4-Phenylbutan-2-yl)-4-(methylsulfonyl)piperazine: Contains a methylsulfonyl group instead of a propylsulfonyl group, potentially altering its chemical reactivity and biological activity.
1-(4-Phenylbutan-2-yl)-4-(ethylsulfonyl)piperazine: Similar structure with an ethylsulfonyl group, which may affect its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C17H28N2O2S |
|---|---|
分子量 |
324.5 g/mol |
IUPAC名 |
1-(4-phenylbutan-2-yl)-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C17H28N2O2S/c1-3-15-22(20,21)19-13-11-18(12-14-19)16(2)9-10-17-7-5-4-6-8-17/h4-8,16H,3,9-15H2,1-2H3 |
InChIキー |
BOTUBIHVRHCMSX-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(C)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


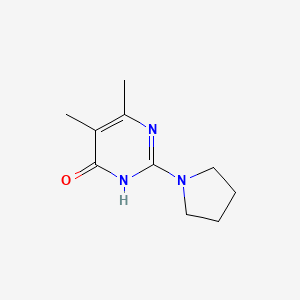
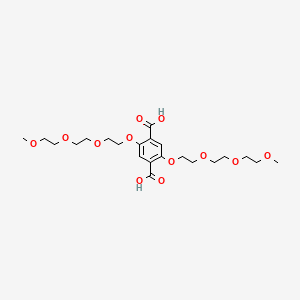
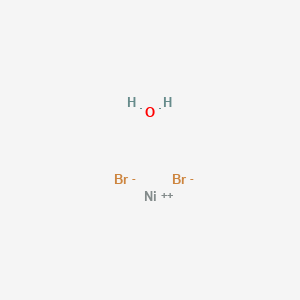
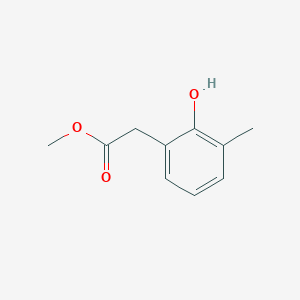
![1-methyl-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride](/img/structure/B12502779.png)
![1-Ethyl-6-fluoro-7-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12502784.png)
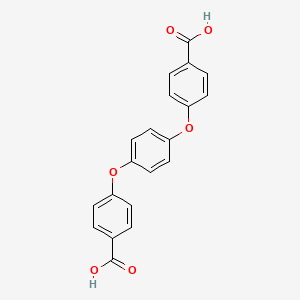
![N-(3,4-dimethoxybenzyl)-2-{[3-(furan-2-ylmethyl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12502805.png)
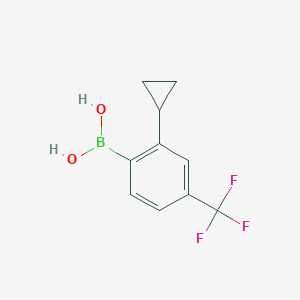
![(4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole]](/img/structure/B12502827.png)
![1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-phenylthiourea](/img/structure/B12502835.png)
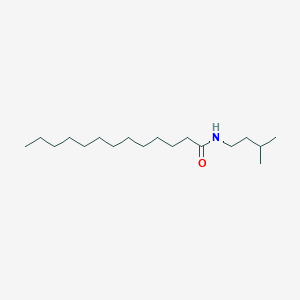
![Propyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502851.png)
![Methyl 3-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502858.png)
